molecular formula C15H19ClN2O2 B4281901 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide

4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide

Cat. No. B4281901
M. Wt: 294.77 g/mol
InChI Key: WYLTZSPHVIKNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide, also known as CHEB, is a chemical compound that has been studied for its potential applications in various scientific fields. CHEB is a hydrazide derivative that has been synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide is not fully understood. However, it has been suggested that 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide in lab experiments is its broad-spectrum activity against various cancer cell lines and microorganisms. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide is also relatively easy to synthesize and purify. However, one of the limitations of using 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide. One area of research is the development of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide and its derivatives. Additionally, the potential use of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide in combination with other anticancer drugs or microbials is an area of research that warrants further investigation.

Scientific Research Applications

4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer.

properties

IUPAC Name

4-chloro-N-[(4-ethylcyclohexylidene)amino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-10-3-6-12(7-4-10)17-18-15(20)13-8-5-11(16)9-14(13)19/h5,8-10,19H,2-4,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLTZSPHVIKNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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